molecular formula C17H16ClN5O2S B11001789 N-(5-chloro-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11001789
M. Wt: 389.9 g/mol
InChI Key: BZHBNOYVHZOZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a benzothiophene core with a tetrazole ring and a substituted phenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions using azide and nitrile precursors.

    Substitution on the Phenyl Ring: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the tetrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives: These compounds share the same core structure but differ in the substituents on the aromatic rings.

    Benzothiophene derivatives: Compounds with similar benzothiophene cores but different functional groups.

    Tetrazole-containing compounds: Molecules that feature the tetrazole ring but have different core structures.

Uniqueness: The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H16ClN5O2S

Molecular Weight

389.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H16ClN5O2S/c1-25-13-7-6-10(18)8-12(13)20-16(24)15-11-4-2-3-5-14(11)26-17(15)23-9-19-21-22-23/h6-9H,2-5H2,1H3,(H,20,24)

InChI Key

BZHBNOYVHZOZHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.